Methyl 5-methyl-1H-imidazole-4-carboxylate hydrochloride
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Overview
Description
Methyl 5-methyl-1H-imidazole-4-carboxylate hydrochloride is a chemical compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-1H-imidazole-4-carboxylate hydrochloride typically involves the reaction of 5-methyl-1H-imidazole-4-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-1H-imidazole-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The imidazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a catalyst or specific reaction conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ester group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the imidazole ring, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 5-methyl-1H-imidazole-4-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its imidazole ring structure is a common motif in many biologically active compounds.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-1H-imidazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-imidazolecarboxaldehyde: This compound is structurally similar but contains an aldehyde group instead of an ester group.
5-Methylimidazole-4-carboxaldehyde: Another similar compound with a carboxaldehyde group instead of an ester group.
Uniqueness
Methyl 5-methyl-1H-imidazole-4-carboxylate hydrochloride is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
methyl 5-methyl-1H-imidazole-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-4-5(6(9)10-2)8-3-7-4;/h3H,1-2H3,(H,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFZMYSTOIVJOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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